molecular formula C10H20N2 B1268696 1-(Cyclopentylmethyl)piperazine CAS No. 82500-22-9

1-(Cyclopentylmethyl)piperazine

Cat. No. B1268696
CAS RN: 82500-22-9
M. Wt: 168.28 g/mol
InChI Key: HDSJFNAPZZCQAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Cyclopentylmethyl)piperazine derivatives involves several key steps, including the functionalization of the piperazine ring and the introduction of the cyclopentylmethyl group. While specific synthesis pathways for 1-(Cyclopentylmethyl)piperazine are not detailed in the available literature, the synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, amine alkylation, and cyclization processes. These methods provide a versatile approach to modifying the piperazine scaffold for various therapeutic uses (Girase et al., 2020).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(Cyclopentylmethyl)piperazine, is characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms. This structure is crucial for the compound's interaction with biological targets. The cyclopentylmethyl group attached to the piperazine ring further influences the compound's biological activity by affecting its lipophilicity and binding affinity to receptors (Rathi et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, which is a common metabolic pathway for arylpiperazine derivatives in clinical applications. These reactions are significant for understanding the pharmacokinetic properties of these compounds (Caccia, 2007). The chemical properties of 1-(Cyclopentylmethyl)piperazine derivatives are influenced by the presence of the piperazine ring and the substituents attached to it, which can be modified to enhance their pharmacological profile.

Physical Properties Analysis

The physical properties of 1-(Cyclopentylmethyl)piperazine, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic effectiveness. While specific data on 1-(Cyclopentylmethyl)piperazine are not provided, piperazine derivatives' physical properties are generally modifiable through structural modifications to improve their drug-like characteristics (Chopra et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(Cyclopentylmethyl)piperazine derivatives, including their reactivity, stability under various conditions, and interaction with biological targets, are influenced by the piperazine core and the attached cyclopentylmethyl group. These properties are essential for the compound's biological activity and its potential as a therapeutic agent (Chaudhary et al., 2023).

Scientific Research Applications

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

  • Pharmaceutical Research : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

  • Synthetic Chemistry : Piperazine derivatives are often used in synthetic chemistry due to their chemical reactivity, which facilitates their insertion into molecules . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety And Hazards

1-(Cyclopentylmethyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, oral (Category 4), skin corrosion (Category 1), and specific target organ toxicity (single exposure, Category 3) .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

properties

IUPAC Name

1-(cyclopentylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-10(3-1)9-12-7-5-11-6-8-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSJFNAPZZCQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359066
Record name 1-(cyclopentylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopentylmethyl)piperazine

CAS RN

82500-22-9
Record name 1-(cyclopentylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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